molecular formula C20H23N3O3 B2866767 Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 847462-27-5

Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2866767
CAS No.: 847462-27-5
M. Wt: 353.422
InChI Key: PWBPWWYZNUUNCO-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-2-carboxylate derivative featuring a 3,5-dimethyl-substituted pyrrole core. At position 4, it bears a carbamoyl group linked to a 2-(1H-indol-3-yl)ethyl chain. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors involving aromatic and hydrophobic interactions .

Properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-4-26-20(25)18-12(2)17(13(3)23-18)19(24)21-10-9-14-11-22-16-8-6-5-7-15(14)16/h5-8,11,22-23H,4,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBPWWYZNUUNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the coupling of an indole derivative with a pyrrole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the indole derivative and the amino group of the pyrrole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Target Compound
  • Core structure : Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
  • Position 4 substituent : Carbamoyl group attached to 2-(1H-indol-3-yl)ethyl.
  • Key functional groups: Indole (aromatic, hydrogen-bond donor), carbamate (hydrogen-bond acceptor), and ester (hydrolysis susceptibility).
Analog 1 : Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 213)
  • Core structure : Ethyl 3-methyl-1H-pyrrole-2-carboxylate.
  • Position 4 substituent: Isoquinoline-8-carbonyl.
  • Key differences: Isoquinoline (bulky, electron-deficient aromatic system) replaces indole-ethylcarbamoyl. This may reduce hydrogen-bonding capacity but enhance π-π interactions with planar targets .
Analog 2 : Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
  • Core structure : Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
  • Position 4 substituent : 4-Phenyl-1,3-thiazol-2-yl carbamoyl.
  • The phenyl group adds hydrophobicity, contrasting with the indole’s NH group .
Analog 3 : Ethyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Core structure : Dihydropyrrole with stereochemical complexity (4R,5R).
  • Key differences: Dihydro scaffold introduces conformational rigidity.

Physicochemical and Spectroscopic Properties

Molecular Weight and Polarity
  • Target Compound : Estimated molecular weight ~400–420 g/mol (based on analogs). The indole group increases hydrophobicity (clogP ~3.5).
  • Analog 2 (Thiazole) : Higher polarity due to thiazole’s sulfur atom. Molecular weight: 383.4 g/mol (calculated) .
  • Analog 3 (Dihydropyrrole) : Molecular weight 452.5 g/mol (HRMS data). Enantiomeric excess of 92% highlights stereochemical purity .
Spectroscopic Data
  • NMR :

    • Target Compound : Expected indole NH peak at ~10–12 ppm (DMSO-d6). Methyl groups at ~2.2 ppm .
    • Compound 215 : 1H NMR shows aromatic protons at 7.50–7.57 ppm and ester CH2 at 4.27 ppm .
    • Analog 3 : 13C NMR confirms stereochemistry with carbons at 60–70 ppm (dihydropyrrole) .
  • Mass Spectrometry :

    • Compound 213 : ESIMS m/z 309.3 [M+1]+ .
    • Analog 3 : HRMS m/z 453.2154 [M+H]+ .

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